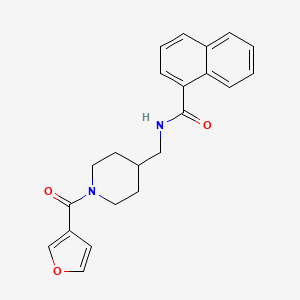

N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)-1-naphthamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

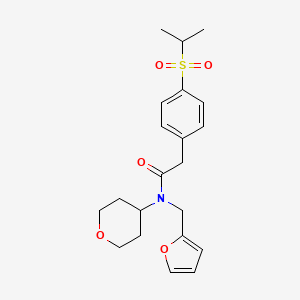

The compound N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)-1-naphthamide is a complex organic molecule that likely contains a naphthyl moiety linked to a piperidine structure through an amide bond. The furan-3-carbonyl group suggests the presence of a furan ring, which is a five-membered aromatic ring with oxygen, attached to the piperidine nitrogen via a carbonyl group. This compound is not directly mentioned in the provided papers, but its structure can be inferred to be related to the compounds discussed in the research.

Synthesis Analysis

The synthesis of related compounds involves multi-component reactions, as seen in the first paper, where a direct three-component reaction is used to synthesize derivatives like 1-(aryl(piperidin-1-yl)methyl)naphthalene-2-ol . Although the exact synthesis of this compound is not described, it could potentially be synthesized through a similar multi-component reaction involving a furan-3-carbonyl derivative, a suitable naphthyl compound, and piperidine under catalytic conditions.

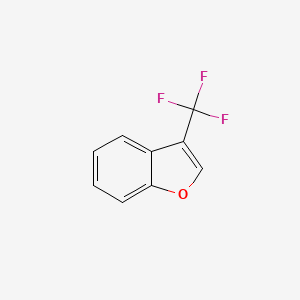

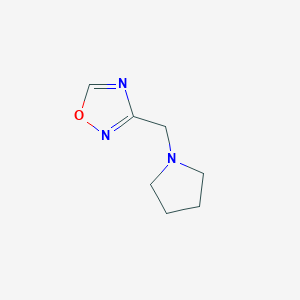

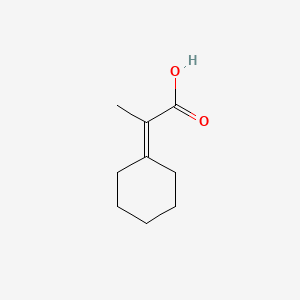

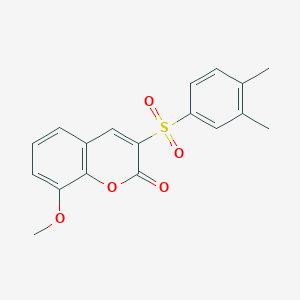

Molecular Structure Analysis

The molecular structure of this compound would include several functional groups and rings. The naphthyl group is a two-ring system that is planar and aromatic, providing stability to the molecule. The piperidine ring is a six-membered nitrogen-containing heterocycle, which can contribute to the basicity of the compound. The furan ring is oxygen-containing and aromatic, which could add to the reactivity of the molecule, especially in electrophilic aromatic substitution reactions.

Chemical Reactions Analysis

While the specific chemical reactions of this compound are not detailed in the provided papers, compounds with similar structures are shown to undergo various reactions. For instance, N-1-Naphthyl-3-oxobutanamide reacts with arylidinecyanothioacetamide to yield pyridine derivatives . This suggests that the naphthyl moiety in similar compounds is reactive and can participate in the formation of heterocyclic structures. The piperidine and furan components could also engage in reactions typical of their respective functional groups.

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound can be speculated based on the properties of similar compounds. The presence of multiple aromatic rings likely contributes to the compound's stability and potential for π-π interactions, which could affect its solubility and melting point. The amide linkage may allow for hydrogen bonding, influencing the compound's solubility in polar solvents. The basicity of the piperidine ring could affect the compound's reactivity and interactions with acids.

Aplicaciones Científicas De Investigación

Synthesis and Structural Studies

Research in the field of organic synthesis has led to the development of compounds with similar structures, focusing on their synthesis and structural characterization. For example, the synthesis of naphtho[2,1-b]furan-2-carboxyazide derivatives from ethyl 8-nitronaphtho[2,1-b]furan-2-carboxylate showcases the interest in furan and naphthalene derivatives due to their structural and potential functional properties. These compounds have been characterized using techniques like FT-IR, NMR, and X-ray diffraction analysis, highlighting the importance of understanding their molecular structure for potential applications (E. Shruthi et al., 2013).

Medicinal Chemistry Applications

In the realm of medicinal chemistry, naphthalene and furan derivatives have been explored for their biological activities. For instance, derivatives of methylpiperidines with naphthalene have been examined for their affinity and selectivity at sigma receptors, demonstrating potential for the development of therapeutic agents. These studies focus on the modification of the piperidine ring to probe selective binding and activity, offering insights into the design of compounds with optimized pharmacological profiles (F. Berardi et al., 2005).

Materials Science and Sensor Applications

The synthesis of fluorescent strigolactone derivatives that contain piperidine-substituted 1,8-naphthalimide ring systems connected to bioactive units has been investigated for their spectroscopic properties. These compounds exhibit solvatochromic behavior and positive solvatochromism, with potential applications in sensing, particularly for water content in organic environments. This research demonstrates the versatility of naphthalene and furan derivatives in developing materials with specific optical properties (R. Tigoianu et al., 2022).

Propiedades

IUPAC Name |

N-[[1-(furan-3-carbonyl)piperidin-4-yl]methyl]naphthalene-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22N2O3/c25-21(20-7-3-5-17-4-1-2-6-19(17)20)23-14-16-8-11-24(12-9-16)22(26)18-10-13-27-15-18/h1-7,10,13,15-16H,8-9,11-12,14H2,(H,23,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNVKXXDFAJOOLF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CNC(=O)C2=CC=CC3=CC=CC=C32)C(=O)C4=COC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{[4-(tert-butyl)benzyl]sulfanyl}-4,5-diphenyl-1H-imidazole](/img/structure/B2529894.png)

![(4-(1H-pyrrol-1-yl)phenyl)(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)methanone](/img/structure/B2529898.png)

![2-methyl-N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2529899.png)

![N-benzyl-2-(2,4-dioxo-3-(pyridin-4-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B2529903.png)

![N-benzyl-N-(6-methoxybenzo[d]thiazol-2-yl)-2-tosylacetamide](/img/structure/B2529905.png)